Compound Description: This compound features a central 4,5-dihydro-1H-pyrazole ring substituted with various aryl and triazole groups. The study primarily focused on its synthesis and structural characterization using single-crystal X-ray diffraction. []
Compound Description: This compound, similar to the previous entry, features a 4,5-dihydro-1H-pyrazole ring with aryl and triazole substituents. The research primarily focuses on its synthesis and structural characterization, emphasizing its isostructural relationship with the 4-chlorophenyl analogue. []
Relevance: This compound shares the same core 4,5-dihydro-1H-pyrazole structure with the target compound, 2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline. Both compounds showcase the presence of aryl substituents on the pyrazoline ring, further emphasizing a shared structural feature. The key distinction lies in the specific aryl groups and the presence of a thiazole moiety in this compound compared to the quinazoline system in the target structure. []
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: This entry represents two classes of compounds containing either a 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole or a 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole framework. The research focuses on their synthesis and characterization, confirming their structures through methods like X-ray crystallography. []
Compound Description: This group of compounds contains a 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one scaffold. The research focuses on their synthesis, highlighting a new, efficient, and cost-effective methodology using polyphosphoric acid as a catalyst. []
Relevance: These compounds are structurally related to the target compound, 2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline, through the shared presence of both a 4,5-dihydro-1H-pyrazole and a quinazoline ring system within their structures. This suggests a potential shared chemical space and possible similarities in their properties or synthesis. []
Compound Description: This complex molecule features a central 4,5-dihydro-1H-pyrazole ring with various substitutions, including a thiazole ring. The research utilizes experimental (FT-IR, FT-Raman) and theoretical (DFT) methods to analyze its molecular structure, electronic properties, and vibrational spectra. Additionally, molecular docking studies were performed to assess its potential application as a Pim-1 kinase cancer protein inhibitor. []
Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole unit substituted with several groups, including a thiazole ring. The study focuses on its synthesis and spectroscopic characterization (FT-IR, NMR, and LCMS), particularly highlighting the cyclization leading to its formation. []
Compound Description: This compound incorporates a 4,5-dihydro-1H-pyrazole ring substituted with various aryl groups and a thiazole ring. The study focuses on its crystal structure determination using single-crystal X-ray diffraction. []
Compound Description: This complex compound contains two pyrazole rings, one of which is in the 4,5-dihydro form, linked together and substituted with various aryl and a thiazole group. The research focuses on determining its crystal structure using single-crystal X-ray diffraction and analyzing the intermolecular interactions within the crystal lattice. []
Compound Description: This compound, featuring a 4,5-dihydro-1H-pyrazole ring with a nitrophenyl substituent, was investigated in silico for its potential as a 3CLpro non-peptidic inhibitor for COVID-19 treatment. The study used various online tools to predict its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with aryl substituents and an indenothiazole group. The research focuses on its structural characterization using single-crystal X-ray diffraction. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with various aryl and a triazole group and a thiazole ring. The research focuses on its structural characterization using single-crystal X-ray diffraction. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring, a triazole ring, and a thiazole ring, with aryl substituents on both the pyrazoline and triazole rings. The study focuses on its crystal structure and highlights a twist in the molecule due to the dihedral angles between the rings. []
Compound Description: These two classes of compounds are characterized by a benzothiazole scaffold linked to either a 4,5-dihydro-1H-pyrazole or a pyrazole ring, both with various aryl substituents. These compounds were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. []
Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring substituted with a methoxyphenyl and a phenyl group, linked to a benzothiazole moiety. The research investigates its crystal structure, highlighting the specific dihedral angles between the different ring systems and the C—H⋯π interactions within the crystal lattice. []
Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring with methoxyphenyl and phenyl substituents and an ethanone group attached to the nitrogen atom of the pyrazoline ring. The study focuses on its synthesis and analysis of its crystal structure, highlighting the weak C—H⋯O hydrogen bonds stabilizing the crystal packing. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with a complex but-2-en-1-ylidene substituent and a benzenesulfonamide group. The study analyzes its crystal structure, highlighting the intramolecular and supramolecular hydrogen bonding interactions. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with chlorophenyl and methoxyphenyl substituents, and a benzenesulfonamide group. It was synthesized and investigated for its potential as an anti-breast cancer agent using molecular docking and dynamic studies. []
Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring substituted with a hydroxymethoxyphenyl group, a methyl group, and an ethanone group. The research describes its synthesis and analyzes its crystal structure, focusing on the intermolecular O—H⋯O hydrogen bonds forming infinite chains. []
Compound Description: This group of compounds is characterized by a benzenesulfonamide moiety connected to a 4,5-dihydro-1H-pyrazole ring, which is further substituted with an aryl and a thiophene ring. These compounds were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II). []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a chlorophenyl group, a thiophene ring, and a carbothioamide group. The research focuses on its synthesis, characterization by various spectroscopic techniques, and investigation of intermolecular interactions using Hirshfeld surface analysis. []
Compound Description: This compound is structurally similar to the previous entry, featuring a 4,5-dihydro-1H-pyrazole ring with a methoxyphenyl substituent, a thiophene ring, and a carbothioamide group. The research focuses on its synthesis, characterization by various spectroscopic techniques, and investigation of intermolecular interactions using Hirshfeld surface analysis. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with a nitrophenylfuran substituent, a methylphenyl group, and an ethanone group. The study analyzes its crystal structure, revealing a 'contorted' conformation and intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking interactions. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring linked to a phenol group, a phenyl ring, and a quinoline ring system. The research focuses on its crystal structure determination using X-ray diffraction analysis at low temperature (150 K). []
Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring substituted with chlorophenyl and methoxyphenyl groups and an ethanone group. The study focuses on its crystal structure analysis, highlighting the dihedral angles between the aromatic rings and the intermolecular hydrogen bonding interactions. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a complex but-2-enylidene group, a methyl group, and a benzenesulfonamide group. The research investigates its crystal structure, highlighting the intramolecular and intermolecular hydrogen bonding interactions. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with a nitrophenylmethyl substituent, a methyl group, and a phenylpropanoate group. The study focuses on its crystal structure, particularly highlighting the keto-enamine tautomeric form stabilized by an intramolecular hydrogen bond. []
Compound Description: This is a copper(II) complex containing chloride and a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one as a tridentate ligand. The study focuses on determining its crystal structure from laboratory X-ray powder data and highlights the distorted square-planar coordination of the copper atom. []
Compound Description: This compound comprises a 4,5-dihydro-1H-pyrazole ring connected to a thiazole ring and a coumarin (2H-chromen-2-one) moiety, with aryl substituents on the pyrazoline ring. The study focuses on determining its crystal structure using X-ray diffraction. []
Compound Description: This group of compounds is characterized by an oxazole ring linked to a 4,5-dihydro-1H-pyrazole ring substituted with various phenyl and a tetrahydroisoquinoline group. These compounds were synthesized and evaluated for their in vitro anticancer activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.